molecular formula C10H9NO B104102 4-Propanoylbenzonitrile CAS No. 52129-98-3

4-Propanoylbenzonitrile

Cat. No.: B104102
CAS No.: 52129-98-3
M. Wt: 159.18 g/mol
InChI Key: ICQBABYHFYWPRD-UHFFFAOYSA-N
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Description

4-Propanoylbenzonitrile is an aromatic nitrile compound with the molecular formula C10H9NO. It consists of a benzene ring substituted with a cyano group (C≡N) and a propanoyl group (CH3CH2C=O) at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Propanoylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 4-cyanobenzaldehyde with propionic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is also gaining traction in industrial production .

Chemical Reactions Analysis

Types of Reactions: 4-Propanoylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Propanoylbenzonitrile involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the propanoyl group can undergo various transformations, contributing to the compound’s reactivity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    Benzonitrile: Lacks the propanoyl group, making it less versatile in certain synthetic applications.

    4-Methylbenzonitrile: Substituted with a methyl group instead of a propanoyl group, leading to different reactivity and applications.

    4-Acetylbenzonitrile:

Uniqueness: 4-Propanoylbenzonitrile is unique due to the presence of both the cyano and propanoyl groups, which confer distinct reactivity and versatility in organic synthesis. Its ability to undergo various chemical transformations makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

4-propanoylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-2-10(12)9-5-3-8(7-11)4-6-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICQBABYHFYWPRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

As described for the preparation of 4-cyanoacetophenone (Synth. Commun 1994, 887-890), a mixture of 4-bromopropiophenone (5.65 g, 26.4 mmol), Zn(CN)2 (1.80 g, 15.3 mmol), and Pd(PPh3)4 (2.95 g, 2.6 mmol) was refluxed at 80° C. in deoxygenated DMF (35 mL, stored over 4 Å molecular sieves, bubbled with Ar before use) for 18 h. The mixture was partitioned between toluene (100 mL) and 2N NH4OH (100 mL). The organic phase was extracted with 2N NH4OH (100 mL), washed with saturated aqueous NaCl (2×100 mL), dried, and concentrated in vacuo. A 10 mmol scale reaction was done similarly and the crude products were combined. Flash chromatography (330 g silica, 6/1 petroleum ether-EtOAc) afforded the desired compound as a white solid (5.17 g, 89%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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5.65 g
Type
reactant
Reaction Step Two
Name
Zn(CN)2
Quantity
1.8 g
Type
catalyst
Reaction Step Two
Quantity
2.95 g
Type
catalyst
Reaction Step Two
[Compound]
Name
crude products
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
35 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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